3,4,5-Trimethoxybenzonitrile
Overview
Description
3,4,5-Trimethoxybenzonitrile: is an organic compound with the molecular formula C10H11NO3 . It is a derivative of benzonitrile, where three methoxy groups are attached to the benzene ring at the 3, 4, and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with urea and sulfaminic acid . The reaction is typically carried out under heating at around 100°C until the evolution of gas ceases .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chloro sulfonic acid and urea as key reagents. The process is optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like sodium methoxide and sodium ethoxide are used under basic conditions.
Major Products:
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3,4,5-Trimethoxybenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxybenzonitrile involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to active metabolites that interact with enzymes and receptors. The methoxy groups enhance its lipophilicity, allowing it to cross cell membranes and exert its effects at the molecular level .
Comparison with Similar Compounds
- 3,4-Dimethoxybenzonitrile
- 3,5-Dimethoxybenzonitrile
- 4-Methoxybenzonitrile
Comparison: 3,4,5-Trimethoxybenzonitrile is unique due to the presence of three methoxy groups, which significantly influence its chemical reactivity and biological activity. Compared to its dimethoxy counterparts, it exhibits higher lipophilicity and different reactivity patterns in substitution and oxidation reactions .
Properties
IUPAC Name |
3,4,5-trimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQUSPVORCDCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172203 | |
Record name | Benzonitrile, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-35-4 | |
Record name | 3,4,5-Trimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1885-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,5-Trimethoxybenzenecarbonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001885354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1885-35-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzonitrile, 3,4,5-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,5-trimethoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5-TRIMETHOXYBENZENECARBONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM6MN5DJ9R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the reaction between 3,4,5-Trimethoxybenzonitrile and Grignard reagents?
A1: Research has shown that this compound can react with Grignard reagents, albeit with some complexities. For instance, the reaction with isobutylmagnesium bromide does not yield the expected ketone. This highlights the influence of the three methoxy substituents on the reactivity of the nitrile group. [, ]
Q2: How can this compound be used in the synthesis of complex molecules like streptonigrin analogues?
A2: A key step in synthesizing streptonigrin analogues involves creating the C-D ring portion. This compound serves as a starting point in a multi-step synthesis. It reacts with ethylmagnesium bromide and malononitrile to form a propylenemalononitrile derivative. This derivative is then used to build the desired pyridine ring system found in streptonigrin analogues. []
Q3: What is the importance of the dihydroisoquinoline derivative synthesized from this compound?
A3: The dihydroisoquinoline derivative, formed via the modified Ritter reaction with this compound and safrole, serves as a precursor to methylenedioxy-bearing 1-aryl-3-carboxylisoquinolines. These compounds are structurally related to biologically active molecules like the peripheral benzodiazepine receptor ligand PK 11195 and falcipain-2 inhibitors, making them interesting targets for medicinal chemistry research. []
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